molecular formula C14H10FNO4 B5884509 3-nitrobenzyl 4-fluorobenzoate

3-nitrobenzyl 4-fluorobenzoate

Cat. No.: B5884509
M. Wt: 275.23 g/mol
InChI Key: BGAKFBFZKJSLNE-UHFFFAOYSA-N
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Description

3-Nitrobenzyl 4-fluorobenzoate is a fluorinated aromatic ester comprising a 4-fluorobenzoate moiety esterified with a 3-nitrobenzyl group. Its synthesis typically involves nucleophilic substitution reactions, such as the reaction between pyrazolo-pyridazine derivatives and 3-nitrobenzyl bromide in dimethylformamide (DMF) . This compound is structurally characterized by the electron-withdrawing nitro (-NO₂) and fluorine (-F) substituents, which influence its chemical reactivity and stability.

Properties

IUPAC Name

(3-nitrophenyl)methyl 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c15-12-6-4-11(5-7-12)14(17)20-9-10-2-1-3-13(8-10)16(18)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAKFBFZKJSLNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])COC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitrobenzyl 4-fluorobenzoate typically involves the esterification of 3-nitrobenzyl alcohol with 4-fluorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrolysis

  • Conditions : Acidic or basic aqueous environment.

  • Outcome : Converts the ester to 4-fluoro-3-nitrobenzoic acid and benzyl alcohol.

  • Mechanism : Breaks the ester bond via nucleophilic attack of water .

Reduction of Nitro Group

  • Conditions : Catalytic hydrogenation (H₂/Pd) or chemical reducing agents like LiAlH₄.

  • Outcome : Reduces the nitro group (-NO₂) to an amine (-NH₂), forming 3-aminobenzyl 4-fluorobenzoate .

  • Relevance : Enables synthesis of amine-containing derivatives for pharmaceutical applications .

Nucleophilic Aromatic Substitution (NAS)

  • Conditions : Strongly basic or activating conditions (e.g., high temperatures, electron-donating groups).

  • Outcome : Substitution of the fluorine atom (if activated) or other reactive positions.

  • Note : The fluorine substituent at the para position may activate the ring for NAS, depending on substituent electronic effects .

Benzyl Group Reactions

  • Oxidation : Converts the benzyl group to benzoyl chloride under strong oxidizing conditions (e.g., CrO₃/H₂SO₄).

  • Cleavage : Hydrogenolysis (H₂/Pd) removes the benzyl group, yielding 4-fluoro-3-nitrobenzoic acid .

Nuclear Magnetic Resonance (NMR)

Parameter Value (δ) Multiplicity Assignment
¹H NMR
Benzyl CH₂5.20–5.30 ppmsingletOCH₂Ph
Aromatic protons7.80–8.20 ppmmultipletFluorinated ring protons
Nitro group adjacent8.50–8.70 ppmdoubletProtons ortho to nitro
¹⁹F NMR Value (δ) Multiplicity Assignment
Fluorine substituent-134.14 ppmmultipletPara to nitro group

Mass Spectrometry

  • ESI-MS : [M + H]⁺ = 349.943 (calculated), found 349.943 .

Scientific Research Applications

3-Nitrobenzyl 4-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to undergo specific reactions.

    Medicine: Explored for its potential in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-nitrobenzyl 4-fluorobenzoate involves its reactivity towards nucleophiles and reducing agents. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways. The fluorine atom’s presence can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural Analogs: Esters of 4-Fluorobenzoic Acid
Compound Ester Group Key Features Degradation Pathway
3-Nitrobenzyl 4-fluorobenzoate 3-Nitrobenzyl - Electron-withdrawing nitro group enhances electrophilicity. Limited data; likely recalcitrant due to nitro group .
Methyl 4-fluorobenzoate Methyl - Simpler structure; higher commercial production . Aerobic microbial degradation via ring cleavage (e.g., Burkholderia cepacia) .
tert-Butyl 4-fluorobenzoate tert-Butyl - Bulky ester group hinders enzymatic hydrolysis. Slower degradation due to steric effects .
4-Cyanophenyl 4-fluorobenzoate 4-Cyanophenyl - Cyano (-CN) group increases polarity. No direct data; cyano may alter metabolic pathways .

Key Insights :

  • The 3-nitrobenzyl group in the target compound likely reduces biodegradability compared to methyl or tert-butyl esters, as nitro groups are known to resist microbial attack .
  • Methyl 4-fluorobenzoate is more amenable to industrial-scale production and enzymatic degradation .
Positional Isomers: Fluorobenzoates with Varied Substituent Positions
Compound Substituent Positions Degradation Efficiency Critical Metabolic Step
4-Fluorobenzoate Fluorine at C4 High Converted to 4-hydroxybenzoate via 4-fluorobenzoate dehalogenase .
3-Fluorobenzoate Fluorine at C3 Low Ring cleavage of 3-fluorocatechol is rate-limiting .
2-Fluorobenzoate Fluorine at C2 Very low Forms dead-end metabolite 2-fluoro-cis,cis-muconate .

Key Insights :

  • 4-Fluorobenzoate derivatives are more degradable than 2- or 3-fluoro isomers due to favorable enzyme-substrate interactions .
  • The 4-fluoro substituent in this compound may enable partial degradation, but the nitro group likely impedes full mineralization .
Degradation Mechanisms
  • Enzymatic Defluorination: 4-Fluorobenzoate dehalogenases catalyze the hydrolysis of 4-fluorobenzoate to 4-hydroxybenzoate and fluoride ions . Pseudomonas sp. B13 degrades 4-fluorobenzoate via the benzoate pathway but cannot process 3-fluoro derivatives efficiently .
  • Nitro Group Impact: Nitroaromatics are generally resistant to aerobic degradation due to their electron-deficient aromatic rings .

Key Insights :

  • The synthesis of this compound follows methods analogous to other fluorobenzoate esters but may require optimization for higher yields.
  • ¹⁹F NMR is a critical tool for tracking fluorinated metabolites, as demonstrated in studies on 4-fluorobenzoate degradation .

Q & A

Q. What are the recommended synthetic routes for 3-nitrobenzyl 4-fluorobenzoate, and how can purity be validated?

The synthesis of ester derivatives like this compound typically involves coupling 4-fluorobenzoic acid with a nitro-substituted benzyl alcohol under acidic or activating conditions (e.g., DCC/DMAP). For example, analogous syntheses, such as (3-methyloxetan-3-yl)methyl 4-fluorobenzoate, use 4-fluorobenzoic acid activated with carbodiimide reagents followed by esterification . Post-synthesis purification via column chromatography (e.g., 20% diethyl ether in pentane) is critical. Purity validation should combine 1^1H/19^{19}F NMR to confirm structural integrity and HPLC-MS to assess chemical purity (>95%). 19^{19}F NMR is particularly useful for detecting fluorinated impurities .

Q. How can the stability of this compound be assessed under varying experimental conditions?

Stability studies should evaluate hydrolytic susceptibility (e.g., in aqueous buffers at pH 2–12), thermal stability (via TGA/DSC), and photolytic degradation. For fluorinated esters, 19^{19}F NMR tracks defluorination or decomposition products. Storage recommendations include inert atmospheres (argon) and low temperatures (0–6°C) to prevent ester hydrolysis, as seen in sodium 4-fluorobenzoate storage protocols .

Q. What analytical techniques are optimal for characterizing this compound and its derivatives?

  • Structural elucidation : 1^1H/13^{13}C/19^{19}F NMR and FT-IR to confirm ester linkage and nitro/fluoro substituents .
  • Crystallography : Single-crystal X-ray diffraction (as in coumarin-fluorobenzoate hybrids) resolves stereoelectronic effects of nitro/fluoro groups .
  • Mass spectrometry : HRMS or MALDI-TOF verifies molecular weight and fragmentation patterns.

Advanced Research Questions

Q. What microbial strains are effective in degrading this compound, and what metabolic pathways are involved?

Aureobacterium sp. and Pseudomonas knackmussii B13 degrade fluorobenzoates via coenzyme A ligation and dehalogenation, yielding 4-hydroxybenzoate intermediates . For nitro-substituted esters, preliminary hydrolysis by esterases releases 4-fluorobenzoic acid and 3-nitrobenzyl alcohol. The latter may undergo nitro-reduction (e.g., via nitroreductases) or oxidative degradation. 19^{19}F NMR and GC-MS track defluorination and nitro-group transformation .

Q. How do enzymatic defluorination mechanisms differ between 4-fluorobenzoate dehalogenase and enoyl-CoA hydratase?

  • 4-Fluorobenzoate dehalogenase : Directly cleaves the C-F bond in 4-fluorobenzoate without structural rearrangement, producing fluoride ions and 4-hydroxybenzoate .
  • Enoyl-CoA hydratase/hydrolase : Targets 2-fluorobenzoate via a carbanionic intermediate, involving CoA-thioester formation and β-elimination .
    Contrasting these mechanisms informs the design of biodegradation assays for nitro-fluoro hybrids.

Q. How can contradictory data on fluorobenzoate degradation rates be resolved in experimental design?

Discrepancies in degradation kinetics (e.g., aerobic vs. anaerobic conditions) require controlled variables:

  • Microbial strain specificity : A. eutrophus JMP134 degrades 4-fluorobenzoate aerobically, while Aureobacterium sp. RHO25 operates anaerobically .
  • Substrate concentration : High concentrations may inhibit enzyme activity (e.g., ≥10 mM 4-fluorobenzoate reduces Pseudomonas efficiency) .
  • Analytical calibration : Standardize 19^{19}F NMR quantification with internal references like benzyl 4-fluorobenzoate .

Q. What strategies optimize the crystallization of this compound for structural studies?

Crystallization conditions (solvent polarity, temperature gradient) must balance nitro-group electron-withdrawing effects and fluorine’s hydrophobicity. Slow evaporation from dichloromethane/hexane (1:3) at 4°C promotes nucleation. For π-π stacking analysis (e.g., nitro-fluoro interactions), high-resolution X-ray data (≤0.8 Å) are essential, as demonstrated in coumarin-fluorobenzoate hybrids .

Methodological Considerations Table

Parameter Technique Key Evidence
Synthesis PurityColumn chromatography, HPLC
Degradation Monitoring19^{19}F NMR, GC-MS
Enzyme Activity AssayFluoride ion-selective electrode
CrystallographySingle-crystal X-ray diffraction

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-nitrobenzyl 4-fluorobenzoate
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3-nitrobenzyl 4-fluorobenzoate

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